molecular formula C14H11ClN2O B1615576 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole CAS No. 3156-18-1

2-[(4-chlorophenoxy)methyl]-1H-benzimidazole

Cat. No. B1615576
CAS RN: 3156-18-1
M. Wt: 258.7 g/mol
InChI Key: ITCRYYSSWFKZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859780B2

Procedure details

To a solution of 52 (5.17 g, 0.02 mol) in DMF (50 mL) was added K2CO3 (5.53 g, 0.04 mol) followed by addition of 2-methylpropyl bromide (5.2 g, 0.038 mol) under Ar. The resulting mixture was stirred at rt for 48 hr. HPLC analysis showed that the reaction was not complete. The reaction mixture was further heated at 90° C. for 8 hr, at which point HPLC analysis showed the reaction was complete. The reaction mixture was cooled to rt and filtered. The filter cake was washed with EtOAc (100 mL). The filtrate was washed with H2O (2×75 mL) and brine (100 mL), filtered through phase separation filter paper, and concentrated in vacuo to give an oil (6 g) which solidified. The solid was triturated with hexanes (50 mL), filtered, washed with hexanes (25 mL), and dried to give 4.25 g (80%) of Compound #4. HPLC analysis showed a purity of 100%. 1H NMR (300 MHz, CDCl3): δ 7.85 (m, 1H), 7.45-7.25 (m, 5H), 7.05 (m. 2H), 5.4 (s, 2H), 4.1 (d, 2H), 2.35 (m, 1H), 1.0 (d, 6H) ppm.
Name
Quantity
5.17 g
Type
reactant
Reaction Step One
Name
Quantity
5.53 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=1.C([O-])([O-])=O.[K+].[K+].[CH3:25][CH:26]([CH3:29])[CH2:27]Br>CN(C=O)C>[CH3:25][CH:26]([CH3:29])[CH2:27][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.17 g
Type
reactant
Smiles
N1=C(NC2=C1C=CC=C2)COC2=CC=C(C=C2)Cl
Name
Quantity
5.53 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
CC(CBr)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 48 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further heated at 90° C. for 8 hr, at which point HPLC analysis
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with EtOAc (100 mL)
WASH
Type
WASH
Details
The filtrate was washed with H2O (2×75 mL) and brine (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through phase separation
FILTRATION
Type
FILTRATION
Details
filter paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC(CN1C(=NC2=C1C=CC=C2)COC2=CC=C(C=C2)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.